molecular formula C17H25BClNO2 B2447322 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester CAS No. 2096337-95-8

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2447322
CAS No.: 2096337-95-8
M. Wt: 321.65
InChI Key: HDTOISQUJFQIDK-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester: is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and facilitates its use in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the pyrrolidinomethyl group and the chloro substituent on the phenyl ring adds to its versatility and reactivity.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .

Mode of Action

This compound is a boronic ester, which is commonly used in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely applied in carbon-carbon bond-forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that boronic pinacol esters are only marginally stable in water . The rate of hydrolysis of these esters is considerably accelerated at physiological pH , which could impact their bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various biological effects depending on their structure.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which could impact the stability and efficacy of the compound, is considerably accelerated at physiological pH .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudo-halide using a palladium catalyst . The compound’s boron moiety can be converted into a broad range of functional groups .

Cellular Effects

The cellular effects of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester are not well-documented in the literature. Boron-containing compounds are known to interact with various cellular processes. For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium during the transmetalation step .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions. The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH .

Metabolic Pathways

The compound’s involvement in the Suzuki–Miyaura cross-coupling reaction suggests that it may interact with enzymes or cofactors that facilitate this process .

Subcellular Localization

Given its involvement in the Suzuki–Miyaura cross-coupling reaction, it may be localized in areas of the cell where this reaction takes place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester typically involves the following steps:

  • Formation of the Boronic Acid Intermediate: : The initial step involves the formation of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid. This can be achieved through the reaction of 3-Chloro-4-(pyrrolidinomethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.

  • Protection with Pinacol: : The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as toluene or dichloromethane to form the pinacol ester. This step is crucial for enhancing the stability of the boronic acid and facilitating its use in subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester: undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using reagents such as hydrogen peroxide or sodium perborate.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester: has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Biological Research: Investigated for its potential biological activities and interactions with biomolecules.

Comparison with Similar Compounds

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester: can be compared with other boronic esters and phenylboronic acids:

    Phenylboronic Acid, Pinacol Ester: Lacks the chloro and pyrrolidinomethyl substituents, making it less versatile in certain reactions.

    4-Chlorophenylboronic Acid, Pinacol Ester: Similar but lacks the pyrrolidinomethyl group, which can affect its reactivity and applications.

    3-Chloro-4-(methyl)phenylboronic Acid, Pinacol Ester: Similar but lacks the pyrrolidinomethyl group, which can influence its biological activity and chemical reactivity.

The unique combination of the chloro and pyrrolidinomethyl groups in This compound enhances its reactivity and broadens its range of applications compared to similar compounds.

Properties

IUPAC Name

1-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(15(19)11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTOISQUJFQIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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